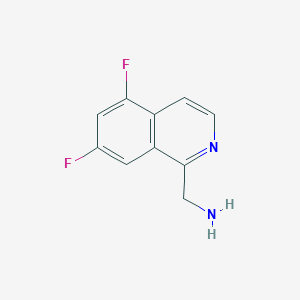
2-Cyclopropyl-2-(thietan-3-ylamino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-2-(thietan-3-ylamino)propan-1-ol is an organic compound with the molecular formula C₆H₁₃NOS. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is characterized by the presence of a cyclopropyl group, a thietan-3-ylamino group, and a hydroxyl group attached to a propan-1-ol backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-(thietan-3-ylamino)propan-1-ol typically involves the reaction of cyclopropylamine with thietan-3-ylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-2-(thietan-3-ylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction is typically carried out in an acidic medium at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, at low temperatures.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to facilitate the substitution reaction.
Major Products Formed
Oxidation: The major products include cyclopropyl ketone or aldehyde derivatives.
Reduction: The major products are the corresponding cyclopropylamines or alcohols.
Substitution: The major products are various substituted derivatives of this compound, depending on the electrophile used.
Applications De Recherche Scientifique
2-Cyclopropyl-2-(thietan-3-ylamino)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-2-(thietan-3-ylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. For example, it may inhibit or activate certain enzymes, leading to alterations in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminopropan-2-ol: An amino alcohol with similar structural features but different chemical properties.
2-(Thietan-3-ylamino)propan-1-ol: A compound with a similar thietan-3-ylamino group but lacking the cyclopropyl group.
Cyclopropylamine: A simpler compound with only the cyclopropyl group and an amino group.
Uniqueness
2-Cyclopropyl-2-(thietan-3-ylamino)propan-1-ol is unique due to the presence of both the cyclopropyl and thietan-3-ylamino groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H17NOS |
|---|---|
Poids moléculaire |
187.30 g/mol |
Nom IUPAC |
2-cyclopropyl-2-(thietan-3-ylamino)propan-1-ol |
InChI |
InChI=1S/C9H17NOS/c1-9(6-11,7-2-3-7)10-8-4-12-5-8/h7-8,10-11H,2-6H2,1H3 |
Clé InChI |
YRLMVFBQDARVFF-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(C1CC1)NC2CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid](/img/structure/B15277978.png)

![2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid](/img/structure/B15277985.png)
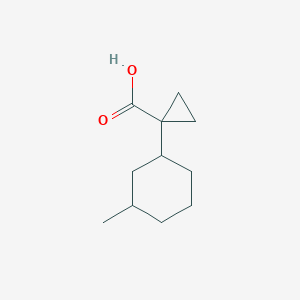
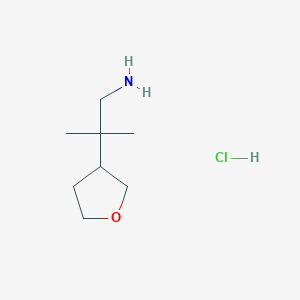
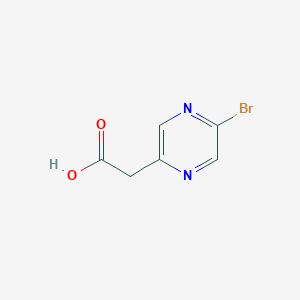
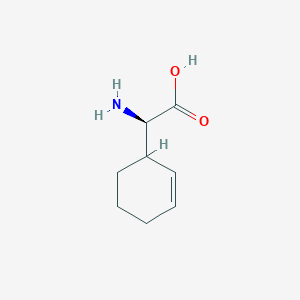
![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B15278026.png)
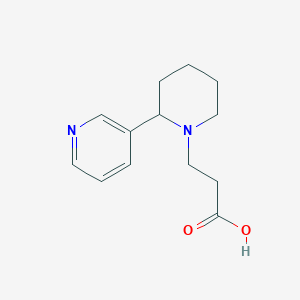
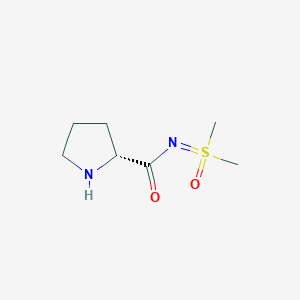
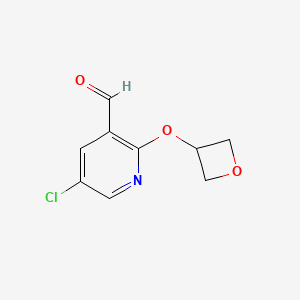

![2-Benzyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B15278070.png)
